Cas no 207557-35-5 ((2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile)
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
- (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile
- Vildagliptin interMediate C
- vildagliptin Impurity J
- 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2S)-
- (S)-1-(2-CHLOROACETYL)PYRROLIDINE-2-CARBONITRILE
- (2S)-1-CHLOROACETYLPYRROLIDINE-2-CARBONITRILE
- (2S)-N-(Chloroacetyl)-2-Pyrrolidine Carbonitrile
- (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
- (2S)-1-(Chloroacetyl)-2-cyanopyrrolidine
- (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
- (S)-1-(2-Chloroacetyl)-pyrrolidine-2-carbonitrile
- 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
- 1-chloroacetyl-2-(S)-pyrrolidinecarbonitrile
- AKOS016015838
- DTXSID00454201
- Q-200012
- (S)-1-(2'-Chloroacetyl)pyrrolidine-2-carbonitrile
- DB-009115
- Z1198180839
- 207557-35-5
- YCWRPKBYQZOLCD-LURJTMIESA-N
- (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
- (2S)-N-chloroacetyl-2-cyanopyrrolidine
- AC-8547
- EN300-1698838
- 2-Pyrrolidinecarbonitrile, 1-(2-chloroacetyl)-, (2S)-
- C3202
- (S)-1-(2-Chloro-acetyl)pyrrolidine-2-carbonitrile
- MFCD08689902
- (S)-1-(2-Chloro-acetyl)-pyrrolidine-2-carbonitrile
- CS-D1786
- 1-(2-Chloroacetyl)pyrrolidine-2-(S)-carbonitrile
- (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile
- AKOS006291018
- SCHEMBL605418
- (2S)-1-(2-Chloroacetyl)-2-pyrrolidinecarbonitrile; (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile; (2S)-1-chloroacetylpyrrolidine-2-carbonitrile
- DS-13426
-
- MDL: MFCD08689902
- Inchi: 1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1
- InChI Key: YCWRPKBYQZOLCD-LURJTMIESA-N
- SMILES: N1(CCC[C@H]1C#N)C(=O)CCl
Computed Properties
- Exact Mass: 172.04000
- Monoisotopic Mass: 172.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.273
- Boiling Point: 363.1°C at 760 mmHg
- Flash Point: 173.427℃
- Refractive Index: 1.519
- PSA: 44.10000
- LogP: 0.67768
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Security Information
- Signal Word:Danger
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280;P305+P351+P338;P310
- Storage Condition:Inert atmosphere,2-8°C
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S302752-1g |
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |
207557-35-5 | 95% | 1g |
¥69.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S302752-5g |
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |
207557-35-5 | 95% | 5g |
¥29.90 | 2023-09-01 | |
| Alichem | A109004577-25g |
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |
207557-35-5 | 97% | 25g |
$207.36 | 2023-09-02 | |
| Alichem | A109004577-100g |
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |
207557-35-5 | 97% | 100g |
$508.80 | 2023-09-02 | |
| Fluorochem | 049063-1g |
S)-1-(2-Chloroacetyl)-pyrrolidine-2-carbonitrile |
207557-35-5 | 95% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 049063-5g |
S)-1-(2-Chloroacetyl)-pyrrolidine-2-carbonitrile |
207557-35-5 | 95% | 5g |
£50.00 | 2022-03-01 | |
| Fluorochem | 049063-10g |
S)-1-(2-Chloroacetyl)-pyrrolidine-2-carbonitrile |
207557-35-5 | 95% | 10g |
£75.00 | 2022-03-01 | |
| Fluorochem | 049063-25g |
S)-1-(2-Chloroacetyl)-pyrrolidine-2-carbonitrile |
207557-35-5 | 95% | 25g |
£148.00 | 2022-03-01 | |
| ChemScence | CS-D1786-5g |
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |
207557-35-5 | 99.86% | 5g |
$10.0 | 2022-04-27 | |
| ChemScence | CS-D1786-10g |
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |
207557-35-5 | 99.86% | 10g |
$18.0 | 2022-04-27 |
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Suppliers
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Introduction to (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CAS No. 207557-35-5)
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CAS No. 207557-35-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chiral pyrrolidine ring and a chloroacetyl group, making it a valuable candidate for various applications in drug discovery and development.
The chiral pyrrolidine moiety in (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile plays a crucial role in its biological activity and selectivity. Chiral compounds are essential in pharmaceuticals because they can exhibit different pharmacological properties depending on their enantiomeric form. The (2S) configuration of this compound ensures that it can interact specifically with biological targets, potentially leading to enhanced efficacy and reduced side effects.
The presence of the chloroacetyl group adds further complexity to the molecule, contributing to its reactivity and functional versatility. Chloroacetyl groups are often used in the synthesis of prodrugs, which can be activated by specific enzymes in the body to release the active drug. This feature makes (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile a promising candidate for prodrug strategies in drug delivery systems.
Recent studies have explored the potential of (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in neurodegenerative diseases. The compound's ability to selectively target these enzymes suggests its potential as a lead molecule for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its enzymatic inhibition properties, (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings highlight its potential as an anti-inflammatory agent, which could be beneficial for treating inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.
The structural versatility of (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile also makes it an attractive starting point for synthetic modifications. Chemists can introduce various functional groups to enhance the compound's pharmacological properties or improve its pharmacokinetic profile. For example, appending hydrophilic moieties can increase water solubility, while adding lipophilic groups can enhance cell membrane permeability. These modifications are crucial for optimizing the compound's bioavailability and therapeutic index.
Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
In conclusion, (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CAS No. 207557-35-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its biological activity and functional versatility, make it an exciting candidate for developing new therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery and development.
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